[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine
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Overview
Description
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine: is a chemical compound that features a thiazole ring substituted with a 2,4-dichlorophenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the temperature is maintained at a specific range to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex thiazole derivatives.
Biology: In biological research, it is used to study enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals .
Mechanism of Action
The mechanism of action of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways or metabolic pathways .
Comparison with Similar Compounds
2,4-Dichlorobenzylamine: Shares the 2,4-dichlorophenyl group but lacks the thiazole ring.
2,4-Dichlorophenyl isothiocyanate: Precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness: The uniqueness of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine lies in its specific combination of the 2,4-dichlorophenyl group and the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8Cl2N2S |
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Molecular Weight |
259.15 g/mol |
IUPAC Name |
[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methanamine |
InChI |
InChI=1S/C10H8Cl2N2S/c11-6-1-2-7(8(12)3-6)9-5-15-10(4-13)14-9/h1-3,5H,4,13H2 |
InChI Key |
SLZFKBZHWPHQHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)CN |
Origin of Product |
United States |
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